molecular formula C9H5ClO2 B2747323 6-Chloro-1-benzofuran-2-carbaldehyde CAS No. 1481421-34-4

6-Chloro-1-benzofuran-2-carbaldehyde

Cat. No. B2747323
CAS RN: 1481421-34-4
M. Wt: 180.59
InChI Key: JPKLYQNKGPAXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 . It is also known by its IUPAC name, 6-chlorobenzofuran-2-carbaldehyde . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 6-Chloro-1-benzofuran-2-carbaldehyde, involves various methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to produce methyl-substituted benzofuran rings .


Molecular Structure Analysis

The InChI code for 6-Chloro-1-benzofuran-2-carbaldehyde is 1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Benzofurans can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be produced via an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .


Physical And Chemical Properties Analysis

6-Chloro-1-benzofuran-2-carbaldehyde is a powder that is stored at room temperature . Its predicted boiling point is 289.7±20.0 °C, and its predicted density is 1.389±0.06 g/cm3 .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives have been identified to possess significant anticancer activities. The compound 6-Chloro-1-benzofuran-2-carbaldehyde can be utilized in the synthesis of novel anticancer agents. Studies have shown that some substituted benzofurans inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, and colon cancer .

Antibacterial and Antiviral Agents

The structural motif of benzofuran is known for its strong antibacterial and antiviral activities. Researchers can explore the use of 6-Chloro-1-benzofuran-2-carbaldehyde in developing new drugs that target resistant strains of bacteria and viruses .

Anti-Oxidative Applications

Benzofuran compounds exhibit anti-oxidative properties, which are beneficial in combating oxidative stress-related diseases6-Chloro-1-benzofuran-2-carbaldehyde could be a key intermediate in synthesizing drugs aimed at treating conditions caused by oxidative damage .

Synthesis of Natural Product Analogues

Natural products containing benzofuran rings are a source of drugs and clinical drug candidates6-Chloro-1-benzofuran-2-carbaldehyde can serve as a precursor in the total synthesis of these natural product analogues, potentially leading to new therapeutic agents .

Development of Diagnostic Agents

The benzofuran ring system is a versatile scaffold in medicinal chemistry6-Chloro-1-benzofuran-2-carbaldehyde may be used in the design and synthesis of diagnostic agents that can help in the detection of diseases at an early stage .

Neuroprotective Therapeutics

Some benzofuran derivatives have shown potential in neuroprotection, suggesting their use in treating neurodegenerative diseases6-Chloro-1-benzofuran-2-carbaldehyde could be investigated for its efficacy in neuroprotective drug development .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

properties

IUPAC Name

6-chloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKLYQNKGPAXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-benzofuran-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.